7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one
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Overview
Description
7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one is a chemical compound that belongs to the class of oxazinoquinolines.
Preparation Methods
The synthesis of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Bromination: The quinoline derivative undergoes bromination to introduce the bromine atom at the 7-position.
Oxazino Formation: The brominated quinoline is then subjected to cyclization reactions to form the oxazino ring, resulting in the final compound.
Chemical Reactions Analysis
7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The oxazino ring can participate in further cyclization reactions to form more complex structures.
Scientific Research Applications
7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound is used in biological assays to study its effects on androgen receptors and other molecular targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one involves its interaction with androgen receptors. The compound binds to the androgen receptor and modulates its activity, leading to selective activation or inhibition of androgenic effects. This selective modulation is what makes it a potential candidate for hormone replacement therapy and anabolic applications .
Comparison with Similar Compounds
7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one can be compared with other oxazinoquinoline derivatives:
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds also act as selective androgen receptor modulators but may have different activity profiles and selectivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds target different molecular pathways, such as FGFR signaling, and are used in cancer therapy.
Properties
Molecular Formula |
C11H7BrN2O2 |
---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
7-bromo-4H-[1,4]oxazino[3,2-b]quinolin-3-one |
InChI |
InChI=1S/C11H7BrN2O2/c12-7-2-1-6-3-9-11(13-8(6)4-7)14-10(15)5-16-9/h1-4H,5H2,(H,13,14,15) |
InChI Key |
IIXBFRWBDXJNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
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